2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol
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Overview
Description
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2OS and a molecular weight of 218.26 g/mol . This compound is characterized by the presence of two fluorine atoms, a methylthio group, and a hydroxyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and methylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The methylthiol group is introduced via a nucleophilic substitution reaction, followed by the addition of the hydroxyl group through a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaOMe, sodium ethoxide (NaOEt), and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The methylthio group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluoro-3-(methylthio)phenyl)butan-2-ol: Similar structure but with an additional carbon atom in the alkyl chain.
2-(2,6-Difluoro-3-(methylthio)phenyl)-3-methylbutan-2-ol: Similar structure with a methyl group on the butan-2-ol chain.
Uniqueness
2-(2,6-Difluoro-3-(methylthio)phenyl)propan-2-ol is unique due to its specific combination of fluorine atoms and a methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H12F2OS |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2OS/c1-10(2,13)8-6(11)4-5-7(14-3)9(8)12/h4-5,13H,1-3H3 |
InChI Key |
NPRPSSWJQQYYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)SC)F)O |
Origin of Product |
United States |
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